molecular formula C20H26N2O4 B021904 Binospirone CAS No. 102908-59-8

Binospirone

Cat. No. B021904
M. Wt: 358.4 g/mol
InChI Key: BVMYCHKQPGEOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Binospirone is a chemical compound that belongs to the class of azapirones. It was first synthesized in the 1980s and has been extensively studied for its potential use in the treatment of anxiety disorders. Binospirone has been found to have a unique mechanism of action, which makes it different from other anxiolytic drugs. In

Scientific Research Applications

Application in Delirium Treatment

Binospirone, particularly perospirone, has been studied for its effectiveness in treating delirium. A study found perospirone effective in 86.8% of patients with DSM-IV delirium, showing an impact within several days. No serious adverse effects were reported, indicating its potential as a safe and effective treatment for delirium symptoms in hospitalized patients (Takeuchi et al., 2007).

Efficacy in Schizophrenia Treatment

A systematic review and meta-analysis of randomized controlled trials evaluated perospirone's efficacy in treating schizophrenia. This study indicated that while perospirone is well-tolerated, it might not reduce schizophrenia symptoms as effectively as other second-generation antipsychotics (Kishi & Iwata, 2013).

Cognitive Function Enhancement

Research has also explored perospirone's impact on cognitive function in schizophrenia patients. One study found that perospirone significantly increased P300 current source density in the left superior frontal gyrus, improving positive symptoms and verbal social cognition (Sumiyoshi et al., 2009).

Effects on Memory Organization

Perospirone's effect on memory organization in schizophrenia was investigated, revealing that switching to perospirone from other antipsychotic medications significantly improved indices of verbal memory organization (Araki et al., 2006).

Improving Aggressive Behavior in Dementia

Studies have assessed perospirone's efficacy in treating aggressive and agitated behavior in dementia patients. Results suggest significant improvement in behavioral symptoms and overall safety in elderly patients (Sato et al., 2006).

Effect on P300 Electrophysiological Activity

Research on perospirone's effect on electrophysiological activity in schizophrenia showed a significant increase in P300 current source density, correlating with improvements in social cognition (Sumiyoshi et al., 2009).

properties

CAS RN

102908-59-8

Product Name

Binospirone

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2

InChI Key

BVMYCHKQPGEOSI-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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